molecular formula C19H17NO4 B192457 (-)-STYLOPINE CAS No. 84-39-9

(-)-STYLOPINE

Cat. No.: B192457
CAS No.: 84-39-9
M. Wt: 323.3 g/mol
InChI Key: UXYJCYXWJGAKQY-OAHLLOKOSA-N
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Description

(-)-STYLOPINE is a naturally occurring benzylisoquinoline alkaloid found in various plant species, including Argemone mexicana and Corydalis yanhusuo. It is a protoberberine-type alkaloid known for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(-)-STYLOPINE can be synthesized from (S)-reticuline through a series of enzymatic reactions. The key enzymes involved in this biosynthetic pathway are berberine bridge enzyme (BBE), cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2) . The conversion of (S)-reticuline to stylopine involves the formation of methylenedioxy bridges on the A or D rings of the protoberberine skeleton .

Industrial Production Methods

Industrial production of stylopine has been achieved using microbial fermentation techniques. A co-culture system involving Escherichia coli and Pichia pastoris has been developed to produce stylopine from simple carbon sources like glycerol . This method leverages the metabolic capabilities of both microorganisms to efficiently convert (S)-reticuline to stylopine.

Chemical Reactions Analysis

Types of Reactions

(-)-STYLOPINE undergoes various chemical reactions, including oxidation, reduction, and substitution. The methylenedioxy bridges in its structure are particularly susceptible to oxidative cleavage .

Common Reagents and Conditions

Common reagents used in the chemical reactions of stylopine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the alkaloid structure .

Major Products

The major products formed from the reactions of stylopine include cheilanthifoline and other benzylisoquinoline alkaloids. These products retain the core protoberberine structure but may have different functional groups depending on the reaction conditions .

Mechanism of Action

Comparison with Similar Compounds

(-)-STYLOPINE is structurally similar to other benzylisoquinoline alkaloids such as cheilanthifoline, protopine, and coptisine. it is unique in its ability to form methylenedioxy bridges on both the A and D rings of the protoberberine skeleton . This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications.

List of Similar Compounds

  • Cheilanthifoline
  • Protopine
  • Coptisine
  • Berberine
  • Sanguinarine

Properties

IUPAC Name

(1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYJCYXWJGAKQY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001004259
Record name 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-39-9
Record name (-)-Stylopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Stylopine?

A1: Stylopine has the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol.

Q2: Are there any unique features in the Stylopine structure?

A2: Yes, Stylopine features a tetrahydroprotoberberine skeleton with two methylenedioxy bridges. [, , ] These structural features contribute to its biological activity and are often investigated in structure-activity relationship studies.

Q3: Can Stylopine be synthesized chemically?

A3: Yes, Stylopine can be synthesized chemically. One reported method involves a novel photochemical-diradical cyclization of a specifically substituted dihydroisoquinolinium salt. [] Another approach utilizes the protoberberine alkaloid stylopine methiodide, which is converted to a tetrahydrodibenz[c,g]azecine derivative, a key intermediate in the synthesis of protopine. []

Q4: Which plants are known to produce Stylopine?

A4: Stylopine has been found in various plant species, primarily within the Papaveraceae and Fumariaceae families. Examples include Chelidonium majus, Corydalis cheilanthifolia, Fumaria parviflora, Corydalis crispa, Corydalis govaniana, Stylophorum lasiocarpum, and Corydalis stricta. [, , , , , , , ]

Q5: What is the role of Stylopine in plant biosynthesis?

A5: Stylopine acts as a crucial intermediate in the biosynthesis of various alkaloids, including protopine and benzophenanthridine alkaloids. [, , , , , ]

Q6: Which enzymes are involved in the biosynthesis of Stylopine?

A6: Two key enzymes involved are cheilanthifoline synthase and stylopine synthase. Cheilanthifoline synthase converts scoulerine into cheilanthifoline, which is then converted to Stylopine by stylopine synthase. [] These enzymes belong to the cytochrome P450 family, specifically CYP719A2 and CYP719A3. [, ]

Q7: How is the expression of genes related to Stylopine biosynthesis regulated?

A7: Research suggests coordinated regulation of gene expression for Stylopine biosynthesis. In Eschscholzia californica, methyl jasmonate treatment induced the expression of CYP719A2 and CYP719A3 genes, along with other genes involved in Stylopine biosynthesis. []

Q8: What are the known biological activities of Stylopine?

A8: Studies have shown that Stylopine exhibits various biological activities, including anti-inflammatory, anti-tumor, acetylcholinesterase inhibitory, and vascular endothelial growth factor receptor 2 (VEGFR2) inhibitory activity. [, , , , ]

Q9: How does Stylopine exert its anti-inflammatory effect?

A9: Research suggests that Stylopine suppresses the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages. This occurs through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. []

Q10: Does Stylopine show potential as an anticancer agent?

A10: In vitro studies suggest that Stylopine might have potential as an anticancer agent, particularly against osteosarcoma. It has been shown to inhibit the proliferation and migration of human MG-63 osteosarcoma cells, possibly by targeting the VEGFR2 signaling pathway. []

Q11: Are there any other potential therapeutic applications of Stylopine?

A11: Research suggests that Stylopine may have potential in treating myasthenia gravis. Network pharmacology and molecular docking studies suggest that Stylopine may act on the cholinergic synapse, potentially improving symptoms of the disease. []

Q12: What is known about the pharmacokinetics of Stylopine?

A12: Limited information is available regarding the pharmacokinetics of Stylopine. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Q13: Are there any known toxicity concerns with Stylopine?

A13: While some studies suggest potential therapeutic benefits of Stylopine, detailed toxicological data are limited. Further research is crucial to determine its safety profile, potential adverse effects, and long-term consequences.

Q14: What analytical techniques are used to identify and quantify Stylopine?

A14: Common methods for identification and quantification of Stylopine include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography (UPLC) often coupled with photodiode-array detection. [, , , ]

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